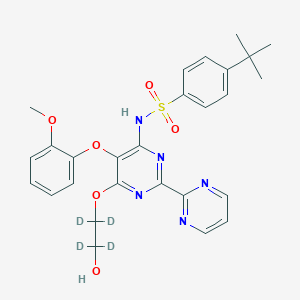

ボセンタン-d4

概要

説明

ボスエンタン-d4: は、デュアルエンドセリン受容体拮抗薬であるボスエンタンの重水素標識変異体です。 ボスエンタンは、エンドセリン分子の作用を阻害することにより、肺動脈性高血圧の治療に主に用いられます。エンドセリン分子は、血管の狭窄を促進し、高血圧を引き起こします。 . ボスエンタン-d4の重水素標識は、ヒドロキシエトキシ側鎖に位置しており、様々な科学的研究に役立ちます。 .

科学的研究の応用

Chemistry: Bosentan-d4 is used as an internal standard in mass spectrometry to study the pharmacokinetics and metabolism of Bosentan. The deuterium labeling allows for precise quantification and analysis of the compound in biological samples .

Biology: In biological research, Bosentan-d4 is used to investigate the role of endothelin receptors in various physiological and pathological processes. It helps in understanding the mechanisms of diseases such as pulmonary hypertension and heart failure .

Medicine: Bosentan-d4 is used in clinical studies to evaluate the efficacy and safety of Bosentan in treating pulmonary arterial hypertension. It also aids in the development of new therapeutic strategies targeting endothelin receptors .

Industry: In the pharmaceutical industry, Bosentan-d4 is used in the development and quality control of Bosentan-based medications. It ensures the consistency and accuracy of drug formulations .

作用機序

ボスエンタン-d4は、エンドセリン-1のエンドセリン-Aおよびエンドセリン-B受容体への結合を競合的に拮抗することにより、その効果を発揮します。エンドセリン-1は、血管収縮を引き起こし、細胞増殖を促進する神経ホルモンです。 これらの受容体を阻害することにより、ボスエンタン-d4はエンドセリン-1の有害な影響を防ぎ、血管拡張と血圧の低下につながります。 .

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial resuscitation and consult a doctor immediately . In case of skin contact, rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician .

将来の方向性

生化学分析

Biochemical Properties

Bosentan-d4, like Bosentan, interacts with endothelin receptors A and B (ETA and ETB) . These interactions block the binding of endothelin-1 to its receptors, negating the deleterious effects of endothelin . Bosentan is highly protein-bound, with approximately 98% bound to albumin .

Cellular Effects

Bosentan-d4 is expected to have similar cellular effects as Bosentan. Bosentan has been shown to have significant effects on various types of cells and cellular processes . For instance, it has been found to delay the progression of atherosclerosis and enhance plaque stability in atherosclerotic ApoE−/− mice . It also influences cell function by impacting cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of Bosentan-d4 involves its binding to endothelin receptors, thereby blocking the action of endothelin molecules . This prevents the narrowing of blood vessels and reduces high blood pressure . Bosentan is metabolized in the liver by the cytochrome P450 enzymes CYP2C9 and CYP3A4 .

Temporal Effects in Laboratory Settings

For instance, long-term administration of Bosentan has been found to improve exercise capacity and decrease the rate of clinical worsening in patients with pulmonary arterial hypertension .

Dosage Effects in Animal Models

In animal models, the effects of Bosentan have been shown to vary with different dosages . For instance, a study found that Bosentan had a substantial effect on the peak hypoglycemia produced by teneligliptin in rats .

Metabolic Pathways

Bosentan-d4 is expected to follow similar metabolic pathways as Bosentan. Bosentan is metabolized in the liver by the cytochrome P450 enzymes CYP2C9 and CYP3A4 . A study also identified a novel metabolite in the metabolism of Bosentan, suggesting the presence of additional metabolic pathways .

Transport and Distribution

The transport and distribution of Bosentan-d4 within cells and tissues are not specifically documented. Bosentan, being a small molecule, is likely to be transported and distributed within cells and tissues via passive diffusion and active transport mechanisms .

Subcellular Localization

The subcellular localization of Bosentan-d4 is not specifically known. As a small molecule drug, it is likely to be distributed throughout the cell, including the cytoplasm and potentially the nucleus, depending on its specific interactions with cellular structures and molecules .

準備方法

合成経路と反応条件: ボスエンタン-d4の調製には、ボスエンタン分子に重水素原子を組み込む必要があります。これは、通常、重水素交換反応によって、または合成プロセス中に重水素化試薬を使用することによって達成されます。 具体的な合成経路と反応条件は異なる可能性がありますが、一般的には、重水素化溶媒と触媒を使用し、重水素原子を組み込むことを促進します。 .

工業生産方法: ボスエンタン-d4の工業生産は、ラボでの合成と同じ原理に従いますが、より大規模に行われます。このプロセスには、重水素原子の効率的な組み込みを確実にするための特殊な装置の使用が含まれます。 ホットメルト押出成形や溶媒蒸発などの技術は、大量のボスエンタン-d4を生産するために一般的に使用されます。 .

化学反応の分析

反応の種類: ボスエンタン-d4は、酸化、還元、置換反応など、様々な化学反応を起こします。 これらの反応は、化合物の安定性、代謝、他の分子との潜在的な相互作用を研究するために不可欠です。 .

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用して、ボスエンタン-d4を酸化させることができます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、ボスエンタン-d4を還元します。

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、ボスエンタン-d4の酸化は、ヒドロキシル化誘導体の生成につながる可能性があり、一方、還元は、官能基が変化した重水素化アナログを生成する可能性があります。 .

科学研究への応用

化学: ボスエンタン-d4は、質量分析における内部標準として使用され、ボスエンタンの薬物動態と代謝を研究しています。 重水素標識により、生物学的試料中の化合物を正確に定量化および分析できます。 .

生物学: 生物学的研究では、ボスエンタン-d4は、様々な生理学的および病理学的プロセスにおけるエンドセリン受容体の役割を調べるために使用されます。 肺動脈性高血圧や心不全などの疾患のメカニズムを理解するのに役立ちます。 .

医学: ボスエンタン-d4は、臨床試験で、肺動脈性高血圧の治療におけるボスエンタンの有効性と安全性を評価するために使用されます。 また、エンドセリン受容体を標的とする新しい治療戦略の開発にも役立ちます。 .

産業: 製薬業界では、ボスエンタン-d4は、ボスエンタンベースの医薬品の開発と品質管理に使用されています。 薬物製剤の一貫性と正確性を確保します。 .

類似化合物との比較

類似化合物:

アンブリセンタン: 肺動脈性高血圧の治療に用いられるもう1つのエンドセリン受容体拮抗薬です。エンドセリン-A受容体を選択的に標的とします。

マシテンタン: ボスエンタンと類似したデュアルエンドセリン受容体拮抗薬ですが、有効性と安全性のプロファイルが向上しています。

ボスエンタン-d4の独自性: ボスエンタン-d4の独自性は、重水素標識にあるため、安定性が向上し、正確な分析研究が可能になります。 これは、薬物動態と代謝の研究において貴重なツールとなり、非標識化合物では得られない洞察を提供します。 .

特性

IUPAC Name |

4-tert-butyl-N-[5-(2-methoxyphenoxy)-2-pyrimidin-2-yl-6-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)pyrimidin-4-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O6S/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24/h5-15,33H,16-17H2,1-4H3,(H,30,31,32)/i16D2,17D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPICJJJRGTNOD-RZOBCMOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=NC(=NC(=C1OC2=CC=CC=C2OC)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C4=NC=CC=N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649157 | |

| Record name | 4-tert-Butyl-N-[6-{[2-hydroxy(~2~H_4_)ethyl]oxy}-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065472-77-6 | |

| Record name | 4-tert-Butyl-N-[6-{[2-hydroxy(~2~H_4_)ethyl]oxy}-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

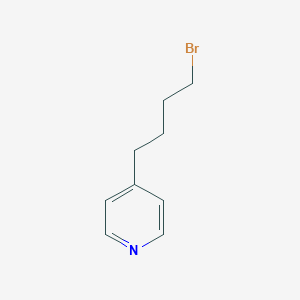

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methylthieno[3,4-b]pyridine](/img/structure/B19469.png)